
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline is an organic compound with a complex structure It contains a nitro group, a thioether linkage, and two chlorine atoms attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to introduce the nitro group. This is followed by the thiolation of the nitroaniline derivative with 4-chlorothiophenol under basic conditions to form the thioether linkage. The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the thioether linkage.
2-Chloro-4-nitroaniline: Similar structure but lacks the thioether linkage and has different substitution patterns.
4-Chlorothiophenol: Contains the thioether linkage but lacks the nitro and dimethylamino groups.
Uniqueness
5-Chloro-2-((4-chlorophenyl)thio)-N,N-dimethyl-4-nitroaniline is unique due to the presence of both the nitro group and the thioether linkage, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
94094-39-0 |
|---|---|
Formule moléculaire |
C14H12Cl2N2O2S |
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
5-chloro-2-(4-chlorophenyl)sulfanyl-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-17(2)13-7-11(16)12(18(19)20)8-14(13)21-10-5-3-9(15)4-6-10/h3-8H,1-2H3 |
Clé InChI |
LWXFXDYOFMAQPL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1SC2=CC=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


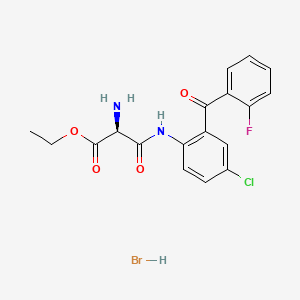


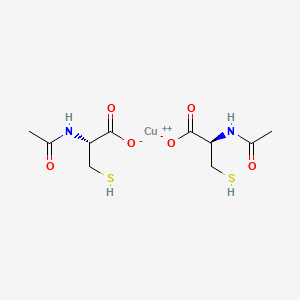
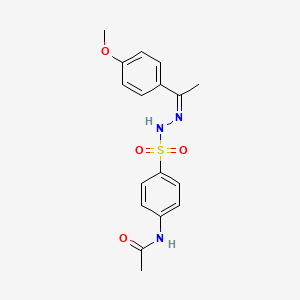


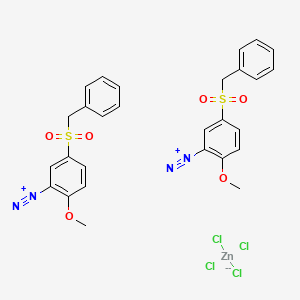
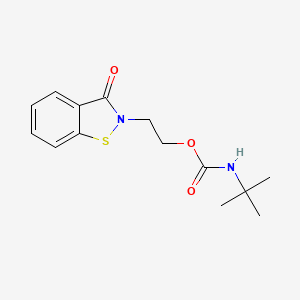

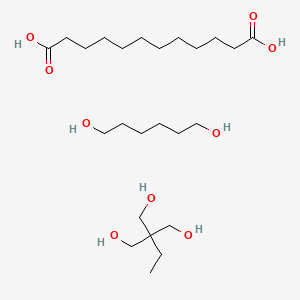
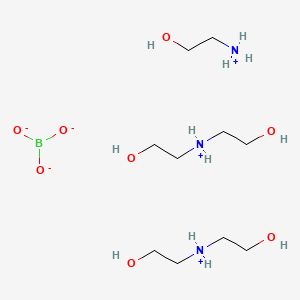

![(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12692713.png)
